3-Amino-2-quinoxalinecarbonitrile
Overview
Description
3-Amino-2-quinoxalinecarbonitrile is a heterocyclic compound that belongs to the quinoxaline family. . The structure of this compound consists of a quinoxaline ring with an amino group at the 3-position and a cyano group at the 2-position.
Mechanism of Action
Target of Action
3-Amino-2-quinoxalinecarbonitrile, also known as QN, has been studied for its anti-tumor and anti-Trypanosoma cruzi activities. The primary targets of this compound are the cells of these diseases. The compound interacts with these cells, disrupting their normal functions and leading to their death.
Mode of Action
The mode of action of QN involves its interaction with its targets. It has been found that QN can be labeled with 125I, a radioactive isotope of iodine . This allows the compound to be tracked within the body, providing valuable information about its interactions with its targets. The exact molecular interactions between QN and its targets are still under investigation.
Biochemical Pathways
It is known that the compound has a significant impact on the growth and proliferation of tumor cells and Trypanosoma cruzi . By disrupting these processes, QN can effectively inhibit the progression of these diseases.
Result of Action
The result of QN’s action is the inhibition of the growth and proliferation of its target cells. In the case of tumor cells, this can lead to a reduction in tumor size and potentially the elimination of the tumor . For Trypanosoma cruzi, the result is a decrease in the number of these parasites in the body, which can help to alleviate the symptoms of Chagas disease .
Action Environment
The action environment of QN can significantly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to interact with its targets and its overall stability. For example, it has been found that the radiochemical yield of 125I-QN reaches 92% under optimum conditions of pH 7 and a reaction time of 15 minutes
Biochemical Analysis
Cellular Effects
Studies have shown that 3-Amino-2-quinoxalinecarbonitrile has significant effects on cells, particularly in the context of Trypanosoma cruzi, a protozoan parasite . Upon complexation with antimony (III), the anti-Trypanosoma cruzi activity of this compound was observed to increase .
Molecular Mechanism
It is known that its activity against Trypanosoma cruzi increases upon complexation with antimony (III)
Temporal Effects in Laboratory Settings
In laboratory settings, this compound labeled with 125I was found to be stable for up to 12 hours post labeling
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-quinoxalinecarbonitrile can be synthesized through a condensation reaction involving ortho-diamines and 1,2-diketones . One common method involves the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-quinoxalinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carbonitrile 1,4-dioxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Scientific Research Applications
3-Amino-2-quinoxalinecarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoxaline-2-carbonitrile: Similar structure but lacks the amino group at the 3-position.
3-Aminoquinoxaline: Lacks the cyano group at the 2-position.
Quinoxaline-2,3-dicarbonitrile: Contains two cyano groups at the 2 and 3 positions.
Uniqueness: 3-Amino-2-quinoxalinecarbonitrile is unique due to the presence of both an amino group and a cyano group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-aminoquinoxaline-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOCOFBYDAMSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406097 | |
Record name | 3-amino-2-quinoxalinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23190-84-3, 36597-16-7 | |
Record name | 3-Amino-2-quinoxalinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023190843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-amino-2-quinoxalinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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